molecular formula C8H13NOS B2694576 (2-Tert-butyl-1,3-thiazol-4-yl)methanol CAS No. 937656-80-9

(2-Tert-butyl-1,3-thiazol-4-yl)methanol

Cat. No.: B2694576
CAS No.: 937656-80-9
M. Wt: 171.26
InChI Key: CRHNCEYQZMSPQA-UHFFFAOYSA-N
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Description

(2-Tert-butyl-1,3-thiazol-4-yl)methanol is a chemical compound with the molecular formula C8H13NOS. It is a member of the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring substituted with a tert-butyl group at the 2-position and a hydroxymethyl group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyl-1,3-thiazol-4-yl)methanol typically involves the reaction of 2-tert-butylthiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the thiazole nitrogen to the carbonyl carbon of formaldehyde, followed by proton transfer to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Tert-butyl-1,3-thiazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • (2-Tert-butyl-1,3-thiazol-4-yl)carboxylic acid
  • (2-Tert-butyl-1,3-thiazolidin-4-yl)methanol
  • 5-Bromo-2-tert-butyl-1,3-thiazol-4-yl)methanol

Uniqueness

(2-Tert-butyl-1,3-thiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the hydroxymethyl group provides a site for further functionalization .

Properties

IUPAC Name

(2-tert-butyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHNCEYQZMSPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937656-80-9
Record name (2-tert-butyl-1,3-thiazol-4-yl)methanol
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